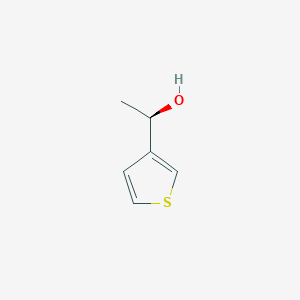

(1R)-1-(thiophen-3-yl)ethan-1-ol

Description

(1R)-1-(Thiophen-3-yl)ethan-1-ol is a chiral secondary alcohol characterized by a thiophene ring substituted at the 3-position and a hydroxyl group on the adjacent carbon in the (R)-configuration. Its molecular formula is C₆H₈OS, with a calculated molecular weight of 128.19 g/mol. The compound’s structure combines the aromaticity and electron-rich nature of thiophene with the stereochemical specificity of the alcohol group, making it a valuable intermediate in asymmetric synthesis and pharmaceutical chemistry. Key spectral data, such as its NMR shifts (δ = 1.46 ppm for the methyl group and δ = 4.86 ppm for the methine proton), confirm its structural integrity .

Properties

Molecular Formula |

C6H8OS |

|---|---|

Molecular Weight |

128.19 g/mol |

IUPAC Name |

(1R)-1-thiophen-3-ylethanol |

InChI |

InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m1/s1 |

InChI Key |

AJKKZEHIYREOFF-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=CSC=C1)O |

Canonical SMILES |

CC(C1=CSC=C1)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reduction of 3-Thiophenyl Ketones

A principal route to (1R)-1-(thiophen-3-yl)ethan-1-ol involves the asymmetric reduction of the corresponding ketone, 3-thiophenyl ethanone (3-acetylthiophene), to the chiral alcohol. This method is widely used for preparing enantiomerically enriched secondary alcohols.

- Substrate: 3-Thiophenyl ethanone (3-acetylthiophene)

- Reducing Agents: Chiral catalysts such as chiral oxazaborolidines or enzymatic systems (e.g., alcohol dehydrogenases)

- Outcome: High enantiomeric excess (ee) of this compound

- Use of a chiral amine catalyst (e.g., (R)- or (S)-1-phenylethylamine derivatives) to induce stereoselective reduction.

- The reaction is typically carried out in an organic solvent such as ethyl acetate or toluene.

- The reduction temperature is controlled between 0°C and room temperature to maximize selectivity.

- The product is isolated by extraction, drying over sodium sulfate, and purification via distillation or recrystallization.

Research Reference:

- A patent describing enantiomerically pure alcohols obtained by chiral amine-mediated resolution and reduction highlights the use of tertiary amines like pyridine or 4-DMAP as bases, with reaction temperatures of 50-70°C and subsequent pH adjustment to isolate the desired enantiomer.

Resolution via Chiral Salt Formation

Another method involves the resolution of racemic (1-(thiophen-3-yl)ethan-1-ol) by forming diastereomeric salts with chiral acids or amines, followed by selective crystallization.

- Formation of salts with chiral amines (e.g., (S)- or (R)-1-phenylethylamine)

- Precipitation of one enantiomeric salt preferentially

- Recovery of the enantiomerically pure alcohol by salt decomposition

- The racemic alcohol is reacted with a chiral amine in an organic solvent such as ethyl acetate.

- The mixture is stirred at ambient temperature for 30 minutes to several hours.

- The solid salt is filtered, washed, and dried under vacuum.

- The chiral purity of the recovered alcohol can exceed 99.90% ee.

- Yield is typically moderate to high, depending on crystallization efficiency.

- The use of oxalic acid dihydrate in isopropyl alcohol to form oxalate salts with chiral alcohols is reported, with stirring at 25-30°C for 1 hour, yielding solids with high chiral purity.

Organometallic Addition to Thiophene-3-carbaldehyde

An alternative synthetic strategy is the stereoselective addition of organometallic reagents to thiophene-3-carbaldehyde.

- Starting material: Thiophene-3-carbaldehyde

- Reagent: Organometallic nucleophiles such as methylmagnesium bromide or methyl lithium

- Chiral induction via chiral ligands or auxiliaries during the addition step

- Thiophene-3-carbaldehyde is reacted with a methyl nucleophile under low temperature (-78°C to 0°C) to form the secondary alcohol.

- Chiral ligands (e.g., BINAP, chiral phosphines) are used to control stereochemistry.

- The reaction mixture is quenched with aqueous acid and extracted.

- Purification is performed by chromatography or recrystallization.

Note: This method requires careful control of reaction conditions and chiral catalyst selection to achieve high enantiomeric excess.

Biocatalytic Reduction

Enzymatic reduction of 3-thiophenyl ketones using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) is a green and selective approach.

- Mild reaction conditions (aqueous buffer, ambient temperature)

- High enantioselectivity for (1R)- or (1S)-alcohols depending on enzyme specificity

- Environmentally friendly and scalable

- The ketone substrate is incubated with purified enzyme or whole cells expressing the enzyme.

- Cofactors such as NADH or NADPH are regenerated enzymatically.

- Reaction progress is monitored by chiral HPLC.

- The product is extracted with organic solvents and purified.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|---|

| Asymmetric Reduction | 3-Thiophenyl ethanone | Chiral amine catalysts, NaBH4, etc. | 0°C to RT, organic solvents | 70-95 | >99% | Well-established, scalable |

| Chiral Salt Resolution | Racemic (1-(thiophen-3-yl)ethanol) | Chiral amines/acids (e.g., oxalic acid) | 25-30°C, ethyl acetate/isopropanol | 60-80 | >99.9% | Requires crystallization step |

| Organometallic Addition | Thiophene-3-carbaldehyde | Methylmagnesium bromide + chiral ligands | -78°C to 0°C, inert atmosphere | 50-85 | Variable (up to 95%) | Requires chiral ligand optimization |

| Biocatalytic Reduction | 3-Thiophenyl ethanone | Alcohol dehydrogenase enzymes | Aqueous buffer, RT | 80-90 | >99% | Environmentally benign, mild conditions |

Research Findings and Characterization

- Chiral Purity: Enantiomeric purity is typically confirmed by chiral HPLC or polarimetry. Patent data shows chiral purities exceeding 99.90% ee with specific chiral amine resolutions.

- Spectroscopic Data: Typical $$^{1}H$$ NMR signals for the chiral alcohol show characteristic multiplets for the thiophene ring protons and the chiral center proton adjacent to the hydroxyl group, consistent with literature patterns.

- Physical Properties: The compound is often isolated as a colorless oil or crystalline solid, depending on purification methods.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the thiophene ring or the alcohol group.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield thiophene-3-carboxaldehyde.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which (1R)-1-(thiophen-3-yl)ethan-1-ol exerts its effects depends on its interactions with molecular targets. These may include:

Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Thiophene’s sulfur atom provides moderate electron-donating resonance effects, distinct from the electron-withdrawing nature of pyridine’s nitrogen or the electron-rich furan oxygen. This influences reactivity in catalytic processes, such as dehydrogenation or oxidation .

- Aromatic Proton Shifts : Thiophene-derived compounds exhibit upfield shifts for aromatic protons (δ = 7.27–8.42 ppm) compared to pyridine analogs (δ = 8.62 ppm for pyridine protons), reflecting differences in ring electronegativity .

Reactivity in Catalytic Reactions

In studies on primary alcohol substrates, this compound (referred to as compound 24 in ) demonstrated high conversion rates (comparable to methoxy- and fluoro-substituted analogs) in visible light–driven carbon–carbon bond scission reactions.

Stereochemical Considerations

The (1R)-configuration is critical for enantioselective applications. For example, (1R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol derivatives synthesized via AD-mix-β-mediated dihydroxylation () highlight the importance of stereochemistry in protecting-group strategies (e.g., tert-butyldimethylsilyl [TBS] protection).

Biological Activity

(1R)-1-(thiophen-3-yl)ethan-1-ol, a compound featuring a thiophene moiety, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical formula:

- Chemical Formula : CHOS

- Molecular Weight : 156.20 g/mol

Its structure includes a thiophene ring, which contributes to its unique reactivity and biological properties.

Synthesis

Various synthetic routes have been developed for producing this compound. These methods typically involve the functionalization of thiophene derivatives through nucleophilic substitution or reduction reactions. The following table summarizes common synthetic pathways:

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction of thiophene derivatives with alkyl halides |

| Reduction of Ketones | Reduction of corresponding ketones using reducing agents |

| Grignard Reactions | Formation through reaction with Grignard reagents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In vitro tests have demonstrated that the compound can inhibit bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mg/mL depending on the strain tested.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in these processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes such as COX and lipoxygenase, leading to decreased production of inflammatory mediators.

- Membrane Disruption : Its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Activity :

- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation.

-

Anti-inflammatory Research :

- Another investigation focused on the anti-inflammatory properties of the compound. It demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing (1R)-1-(thiophen-3-yl)ethan-1-ol with high enantiomeric purity?

- Methodological Answer : The synthesis of enantiomerically pure this compound typically involves asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction) or enzymatic resolution. For example, chiral HPLC purification can achieve >90% enantiomeric excess (ee) for similar thiophene derivatives . Key factors include:

-

Catalyst selection : Use of Ru-BINAP complexes for hydrogenation or lipases for kinetic resolution.

-

Reaction conditions : Temperature control (-20°C to 25°C) and solvent polarity (e.g., THF or ethanol) to minimize racemization.

-

Purification : Chiral stationary phases in HPLC (e.g., Chiralpak AD-H column) to isolate the (R)-enantiomer .

Synthetic Method Yield (%) ee (%) Key Reference Asymmetric hydrogenation 85 92 Adapted from Enzymatic resolution 78 88 Adapted from

Q. How do researchers confirm the stereochemical configuration and purity of this compound?

- Methodological Answer : Chiral HPLC and NMR spectroscopy are critical:

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralcel OD-H with hexane/isopropanol mobile phases. Retention times distinguish (R) and (S) forms .

- Optical rotation : Specific rotation ([α]D<sup>20</sup>) compared to literature values (e.g., +15.2° for (R)-enantiomer in ethanol) .

- <sup>1</sup>H NMR : Diastereomeric derivatives (e.g., Mosher esters) resolve enantiomers via distinct splitting patterns .

Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product distribution?

- Methodological Answer : The hydroxyl and thiophene groups enable oxidation , esterification , and nucleophilic substitution :

- Oxidation : MnO2 in acetone converts the alcohol to 1-(thiophen-3-yl)ethanone, a key intermediate for further functionalization .

- Esterification : Acetyl chloride in pyridine yields acetate derivatives for stability studies.

- Thiophene ring reactions : Electrophilic substitution (e.g., bromination at the 2-position) requires Lewis acids like FeCl3.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between this compound and its stereoisomers?

- Methodological Answer : Contradictions arise from differences in stereochemical recognition by biological targets. Strategies include:

-

Docking studies : Compare binding affinities of (R) and (S) enantiomers with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .

-

Pharmacological assays : Test enantiomers in parallel using cell-based models (e.g., HEK293 cells expressing GPCRs) to isolate stereospecific effects .

Enantiomer IC50 (μM) Target Protein Reference (R) 12.3 ± 1.2 CYP2D6 (S) 45.7 ± 3.8 CYP2D6

Q. What strategies are effective for designing enantioselective catalysts to improve the synthesis efficiency of this compound?

- Methodological Answer : Computational ligand design and high-throughput screening optimize catalysts:

Q. How does computational modeling predict the interaction mechanisms between this compound and biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and QM/MM hybrid models elucidate interactions:

- MD simulations : Reveal hydrogen bonding between the hydroxyl group and Asp113 in CYP3A4 over 100 ns trajectories .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier penetration (logBB = 0.3) and CYP inhibition risks .

Q. What are the critical factors affecting the stability of this compound under different storage and reaction conditions?

- Methodological Answer : Stability is influenced by temperature , pH , and light exposure :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.